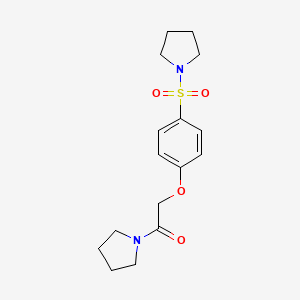![molecular formula C18H22N4O2 B7712650 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide, also known as BMQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide acts by inhibiting the activity of certain enzymes, such as PI3K and Akt, which are involved in cellular signaling pathways that regulate cell growth and survival. This compound also induces apoptosis in cancer cells by activating caspase-3, a protein that plays a key role in the cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may help protect cells from oxidative stress. This compound has also been shown to have neuroprotective effects, which may have potential in treating neurodegenerative diseases.
実験室実験の利点と制限
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also has a well-defined mechanism of action, making it a useful tool for studying cellular signaling pathways. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in treating cancer, inflammatory diseases, and neurodegenerative diseases.
合成法
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can be synthesized through a multistep process involving the condensation of 2-amino-4-methylquinoline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with butyl bromide and methoxyacetyl chloride. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for further research.
科学的研究の応用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has been studied extensively for its potential use in cancer treatment. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes and disrupting cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-5-8-22-18-14(17(21-22)20-16(23)11-24-3)10-13-9-12(2)6-7-15(13)19-18/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBDRBNJINLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



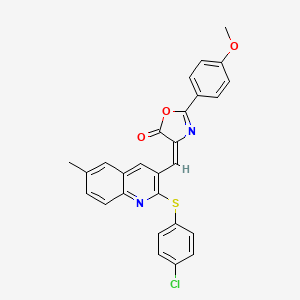
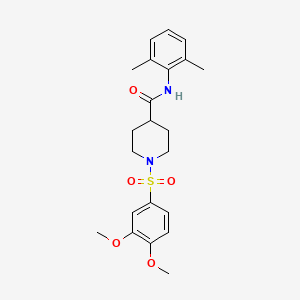

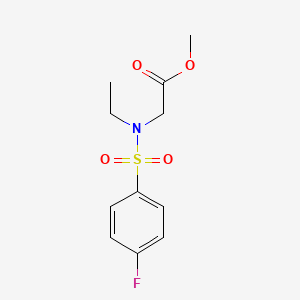
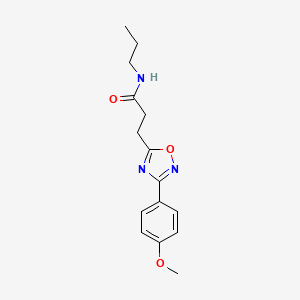

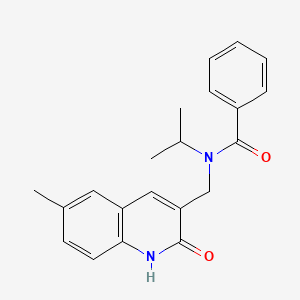

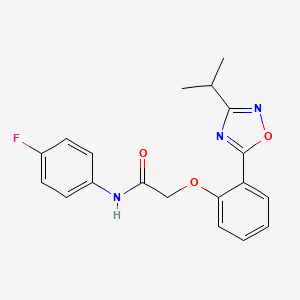

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
